molecular formula C7H9BrN2O B2648876 4-Bromo-3-methoxybenzene-1,2-diamine CAS No. 1162696-92-5

4-Bromo-3-methoxybenzene-1,2-diamine

Cat. No. B2648876
M. Wt: 217.066
InChI Key: DDJZDDOQHVYOJF-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

A 2 L Parr shaker bottle was dried and cooled under a stream of nitrogen then charged with 5-bromo-4-methoxybenzofurazanoxide (100 g, 0.44 mol, 1.0 equiv.) in EtOAc (1 L) and 10% Pd/C (10% w/w, 10.0 g) was added. The reaction was then stirred at RT overnight under hydrogen. The reaction mixture was filtered through a Celite® pad and concentrated in vacuo to afford 4-bromo-3-methoxy-benzene-1,2-diamine (61.0 g, crude) as a dark brown semi solid. The crude material was taken directly to the next step.
Name
5-bromo-4-methoxybenzofurazanoxide
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6]([C:11]=1[O:12][CH3:13])=[N:7]O[N+:9]=2[O-]>CCOC(C)=O.[Pd]>[Br:1][C:2]1[C:11]([O:12][CH3:13])=[C:6]([NH2:7])[C:5]([NH2:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
5-bromo-4-methoxybenzofurazanoxide
Quantity
100 g
Type
reactant
Smiles
BrC=1C=CC=2C(=NO[N+]2[O-])C1OC
Name
Quantity
1 L
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was then stirred at RT overnight under hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L Parr shaker bottle was dried
TEMPERATURE
Type
TEMPERATURE
Details
cooled under a stream of nitrogen
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a Celite® pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=C(C(=CC1)N)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.